

# The Dawn of Ansamycins: A Technical History of Their Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ansamycin*

Cat. No.: *B12435341*

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The **ansamycins**, a class of macrocyclic antibiotics, represent a significant chapter in the history of antimicrobial drug discovery. Their unique "ansa" (Latin for handle) structure, consisting of an aliphatic chain bridging an aromatic nucleus, has given rise to potent therapeutic agents, most notably the rifamycins used in the treatment of tuberculosis. This technical guide delves into the core history of **ansamycin** discovery, providing detailed insights into the pioneering research that brought these remarkable compounds to light.

## The Discovery of Rifamycins: A Tale of Italian Innovation

The story of **ansamycins** begins in 1957 at the Lepetit Pharmaceuticals research laboratories in Milan, Italy. A team of scientists led by Dr. Piero Sensi and Dr. Maria Teresa Timbal, in collaboration with Pinhas Margalith, embarked on a screening program for novel antibiotic-producing microorganisms. A soil sample collected from a pine forest near St. Raphael on the French Riviera yielded a new actinomycete strain, initially named *Streptomyces mediterranei*.

[1][2]

Submerged fermentation of this microorganism produced a complex of related antibiotic substances. The initial publication in 1959 by Sensi and his colleagues in the Italian journal *Il Farmaco* titled "Rifomycin, a new antibiotic; preliminary report" announced the discovery of this

new family of antibiotics, which they named "rifomycins."<sup>[3]</sup> The name was inspired by the French crime film "Rififi."<sup>[3]</sup>

The initial rifomycin complex consisted of at least five components (rifomycin A, B, C, D, and E). Of these, rifamycin B was the most stable and could be isolated in a crystalline form, although it possessed relatively weak antibacterial activity.<sup>[4]</sup> A crucial breakthrough came with the observation that rifamycin B could be transformed into the more potent rifamycin S and SV through chemical manipulation.<sup>[5]</sup> This laid the foundation for an extensive program of chemical modification aimed at developing orally active derivatives with improved therapeutic properties, ultimately leading to the synthesis of the highly successful drug, rifampin.<sup>[6]</sup>

Over the years, the classification of the producing microorganism has been revised. In 1969, it was reclassified as *Nocardia mediterranei*, and later in 1986, it was assigned to a new genus as *Amycolatopsis mediterranei*.<sup>[1][2]</sup> More recent phylogenetic analysis has led to the name *Amycolatopsis rifamycinica*.<sup>[2]</sup>

## The Unveiling of Streptovaricins: An American Discovery

Almost concurrently with the discovery of rifamycins in Italy, a different group of **ansamycins**, the streptovaricins, was being uncovered in the United States. In 1957, researchers at the Upjohn Company in Kalamazoo, Michigan, reported the discovery of a new antibiotic complex from a soil sample collected in Dallas, Texas.<sup>[7]</sup> The producing organism was a novel actinomycete species named *Streptomyces spectabilis*.<sup>[7][8]</sup>

The initial publications in the American Review of Tuberculosis and Pulmonary Diseases by Siminoff et al. and Whitfield et al. described the isolation and properties of this new antimicrobial agent, which they named streptovaricin.<sup>[7]</sup> The streptovaricin complex was found to be a mixture of several related compounds, later identified as streptovaricins A, B, C, D, E, F, G, J, and K.<sup>[9]</sup> These compounds exhibited significant activity against *Mycobacterium tuberculosis*, sparking interest in their potential as anti-tuberculosis drugs.<sup>[7]</sup>

## Experimental Protocols

While the full, detailed experimental protocols from the original 1957 and 1959 publications are not readily available in modern digital archives, the following sections describe the general

methodologies for fermentation, isolation, and characterization of **ansamycins** based on subsequent publications and patents from that era.

## Fermentation of Ansamycin-Producing Microorganisms

The production of both rifamycins and streptovaricins was achieved through submerged fermentation, a standard technique for antibiotic production at the time.

General Protocol for Submerged Fermentation:

- Inoculum Preparation: A pure culture of the producing strain (*Amycolatopsis mediterranei* for rifamycins or *Streptomyces spectabilis* for streptovaricins) is grown on a suitable agar slant medium to generate a dense spore suspension.
- Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated with agitation to produce a high concentration of vegetative mycelium.
- Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a sterile fermentation medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days. The composition of the fermentation medium is critical for optimal antibiotic yield and typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.[\[10\]](#)

## Isolation and Purification of Ansamycins

The **ansamycin** antibiotics are typically isolated from the fermentation broth through a series of extraction and chromatographic steps.

General Protocol for Isolation and Purification:

- Broth Filtration: The fermentation broth is filtered to separate the mycelium from the culture filtrate, which contains the dissolved antibiotics.
- Solvent Extraction: The pH of the culture filtrate is adjusted to optimize the extraction of the **ansamycins** into an organic solvent (e.g., ethyl acetate, chloroform). The extraction is typically performed multiple times to ensure a high recovery rate.

- Solvent Evaporation: The organic solvent containing the crude **ansamycin** extract is evaporated under reduced pressure to yield a concentrated residue.
- Chromatographic Purification: The crude extract is then subjected to one or more rounds of column chromatography to separate the individual **ansamycin** components. Common stationary phases used in the 1950s and 1960s included alumina and silica gel. The different rifamycins or streptovaricins are eluted from the column using a gradient of solvents with increasing polarity.
- Crystallization: The purified **ansamycin** fractions are concentrated, and the compounds are crystallized from a suitable solvent or solvent mixture to obtain the final pure product.

## Quantitative Data

The early **ansamycins** demonstrated significant in vitro activity against a range of bacteria, particularly Gram-positive organisms and mycobacteria. The following tables summarize some of the reported minimum inhibitory concentration (MIC) values for the initially discovered rifamycins and streptovaricins.

**Table 1: In Vitro Antibacterial Activity of Early Rifamycins (MIC in  $\mu\text{g/mL}$ )**

| Organism                         | Rifamycin B | Rifamycin SV |
|----------------------------------|-------------|--------------|
| Staphylococcus aureus            | >100        | 0.005 - 0.02 |
| Streptococcus pyogenes           | >100        | 0.001        |
| Mycobacterium tuberculosis H37Rv | 50 - 100    | 0.02 - 0.5   |
| Escherichia coli                 | >100        | 10 - 20      |

Note: Data compiled from various sources and may show ranges due to different testing methodologies.

**Table 2: In Vitro Antibacterial Activity of Streptovaricin Complex and Derivatives (MIC in  $\mu\text{g/mL}$ )**

| Organism                               | Streptovaricin Complex | Streptovaricin C |
|----------------------------------------|------------------------|------------------|
| Staphylococcus aureus (including MRSA) | 1 - 8                  | 4 - 8[11]        |
| Mycobacterium tuberculosis             | 0.1 - 1.0              | N/A              |
| Escherichia coli                       | >100                   | N/A              |

Note: Data for Streptovaricin C is specifically against MRSA strains. N/A indicates data not readily available from the searched sources.

**Table 3: Fermentation Yields of Rifamycin B**

| Fermentation Condition   | Yield (g/L)             | Reference |
|--------------------------|-------------------------|-----------|
| Batch Fermentation       | 10                      | [12]      |
| Fed-batch Fermentation   | 18.67                   | [12]      |
| Solid-State Fermentation | up to 20 g/kg substrate | [12]      |

## Signaling Pathways and Mechanisms of Action

The discovery of **ansamycins** was followed by intensive research to elucidate their mode of action and biosynthetic origins.

## Ansamycin Biosynthesis Pathway

The biosynthesis of **ansamycins** begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[13][14][15] The AHBA molecule is then elongated by a Type I polyketide synthase (PKS) that adds a series of

acetate and propionate units to form the polyketide chain.[16] This chain is then cyclized to form the characteristic ansa-macrocyclic lactam structure.



[Click to download full resolution via product page](#)

A simplified diagram of the general **ansamycin** biosynthesis pathway.

## Mechanism of Action of Rifamycins

The primary molecular target of rifamycins is the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcription.[14][17][18] Rifamycins bind to the  $\beta$ -subunit of RNAP in a pocket within the DNA/RNA channel.[3] This binding does not prevent the initiation of transcription but physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[3] This steric hindrance prevents the synthesis of longer RNA molecules, thereby inhibiting protein synthesis and leading to bacterial cell death. The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart is the basis for their therapeutic efficacy and relatively low toxicity in humans.



[Click to download full resolution via product page](#)

Mechanism of rifamycin inhibition of bacterial RNA polymerase.

## Conclusion

The discoveries of rifamycins and streptovaricins in the late 1950s marked a pivotal moment in the fight against bacterial infections, particularly tuberculosis. The pioneering work of scientists at Lepetit Pharmaceuticals and the Upjohn Company not only introduced a new class of potent antibiotics but also laid the groundwork for decades of research into their biosynthesis, mechanism of action, and the development of improved semi-synthetic derivatives. This technical guide provides a glimpse into the foundational research that launched the era of **ansamycin** antibiotics, a testament to the power of natural product discovery in addressing critical medical needs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant *Staphylococcus aureus* Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Biosynthesis Pathways from Endophytic *Streptomyces* SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Rifamycins for Efficacy Against *Mycobacterium avium* Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]
- 8. Resistance Profiles and Biological Characteristics of Rifampicin-Resistant *Staphylococcus aureus* Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [biorxiv.org](http://biorxiv.org) [biorxiv.org]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. KEGG PATHWAY: Biosynthesis of ansamycins - Reference pathway [kegg.jp]
- 12. The American Review of Tuberculosis archives [onlinebooks.library.upenn.edu]

- 13. chimia.ch [chimia.ch]
- 14. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 18. Rifamycin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Dawn of Ansamycins: A Technical History of Their Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12435341#history-of-ansamycin-discovery]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)